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Compound of Interest

Compound Name: 3,5-Difluoroisonicotinonitrile

Cat. No.: B577487 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic

Comparison Guide

This guide provides a comprehensive spectroscopic characterization of 3,5-
Difluoroisonicotinonitrile and its isomeric alternative, 2,6-Difluoroisonicotinonitrile. Due to the

limited availability of a complete, experimentally verified dataset for 3,5-
Difluoroisonicotinonitrile in a single public source, this guide also includes data for the

closely related isomer, 3,5-Difluorobenzonitrile, for comparative purposes. The information

presented herein is crucial for the unambiguous identification, structural elucidation, and quality

control of these important fluorinated building blocks in pharmaceutical and agrochemical

research.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 3,5-Difluoroisonicotinonitrile,

2,6-Difluoroisonicotinonitrile, and 3,5-Difluorobenzonitrile.

Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent
Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Assignment

3,5-

Difluoroisonic

otinonitrile

H-2, H-6

2,6-

Difluoroisonic

otinonitrile

CDCl₃ 7.45 t 7.9 H-3, H-5

3,5-

Difluorobenzo

nitrile

CDCl₃ 7.35 - 7.28 m H-2, H-6

7.19 tt 8.7, 2.3 H-4

Table 2: ¹³C NMR Spectroscopic Data
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Compound Solvent
Chemical Shift (δ)
ppm

Assignment

3,5-

Difluoroisonicotinonitril

e

C-2, C-6

C-3, C-5

C-4

CN

2,6-

Difluoroisonicotinonitril

e

CDCl₃
162.7 (dd, J=251.9,

4.5 Hz)
C-2, C-6

115.8 (t, J=4.5 Hz) C-4

115.3 (t, J=20.0 Hz) C-3, C-5

114.2 CN

3,5-

Difluorobenzonitrile
CDCl₃

163.1 (dd, J=253.5,

10.5 Hz)
C-3, C-5

115.4 (t, J=25.5 Hz) C-4

114.9 (dd, J=20.0, 5.0

Hz)
C-2, C-6

116.5 CN

114.1 (t, J=21.0 Hz) C-1

Table 3: ¹⁹F NMR Spectroscopic Data
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Compound Solvent Chemical Shift (δ) ppm

3,5-Difluoroisonicotinonitrile

2,6-Difluoroisonicotinonitrile CDCl₃ -68.9

3,5-Difluorobenzonitrile CDCl₃ -108.4

Table 4: Infrared (IR) Spectroscopic Data

Compound Wavenumber (cm⁻¹) Assignment

3,5-Difluoroisonicotinonitrile C≡N stretch

C-F stretch

Aromatic C-H stretch

Aromatic C=C stretch

2,6-Difluoroisonicotinonitrile 2241 C≡N stretch

1625, 1580, 1460 Aromatic C=C stretch

1250, 1050 C-F stretch

3,5-Difluorobenzonitrile 2235 C≡N stretch

1620, 1590, 1450 Aromatic C=C stretch

1330, 1140 C-F stretch

Table 5: Mass Spectrometry (MS) Data
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Compound Ionization Mode
[M]+ or [M+H]+
(m/z)

Key Fragment Ions
(m/z)

3,5-

Difluoroisonicotinonitril

e

EI 140

2,6-

Difluoroisonicotinonitril

e

EI 140 113, 86

3,5-

Difluorobenzonitrile
EI 139 112, 88

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are

generalized protocols and may require optimization based on the specific instrument and

sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

For quantitative measurements, a known amount of an internal standard may be added.

¹H NMR Spectroscopy:

Instrument: 400 MHz (or higher) NMR Spectrometer.

Pulse Program: Standard single-pulse sequence.

Acquisition Parameters:
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Number of scans: 16-64 (depending on sample concentration).

Relaxation delay: 1-5 s.

Spectral width: ~16 ppm.

Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are

referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy:

Instrument: 100 MHz (or higher) NMR Spectrometer.

Pulse Program: Proton-decoupled pulse sequence.

Acquisition Parameters:

Number of scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation delay: 2-5 s.

Spectral width: ~250 ppm.

Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are

referenced to the solvent peak.

¹⁹F NMR Spectroscopy:

Instrument: Spectrometer equipped with a fluorine probe.

Pulse Program: Standard single-pulse sequence, often with proton decoupling.

Acquisition Parameters:

Number of scans: 64-256.

Relaxation delay: 1-5 s.

Spectral width: ~200 ppm.
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Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are

typically referenced to an external standard like CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid or liquid sample directly onto the crystal.

Apply pressure using the anvil to ensure good contact.

Data Acquisition:

Instrument: Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory.

Parameters:

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Processing: A background spectrum is collected first and automatically subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) to a

concentration of approximately 1 mg/mL.

Further dilute the solution as needed for the specific instrument and ionization technique.

Data Acquisition (Electron Ionization - EI):

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrument: Mass spectrometer with an EI source, often coupled with a Gas Chromatograph

(GC-MS).

Parameters:

Ionization energy: 70 eV.

Mass range: e.g., 40-400 amu.

Data Analysis: The resulting mass spectrum displays the relative abundance of ions as a

function of their mass-to-charge ratio (m/z).

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic characterization of

organic compounds.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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